3-(4-Aminophenyl)oxetan-3-ol
Overview
Description
3-(4-Aminophenyl)oxetan-3-ol is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and diverse applications. The compound features an oxetane ring, which is a four-membered ring containing three carbon atoms and one oxygen atom, and an aminophenyl group, which consists of a benzene ring substituted with an amino group.
Scientific Research Applications
3-(4-Aminophenyl)oxetan-3-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
Mode of Action
It is known that oxetanes, the class of compounds to which it belongs, are versatile substrates in organic synthesis due to their ability to undergo ring opening reactions under the action of various nucleophiles .
Biochemical Pathways
It is known that oxetanes can be prepared from a β-hydroxy ester intermediate via ring opening in epichlorohydrin . This suggests that the compound may interact with biochemical pathways involving these intermediates.
Future Directions
Oxetanes, including 3-(4-Aminophenyl)oxetan-3-ol, hold promise as isosteric replacements of the carboxylic acid moiety . Over a dozen oxetane-containing drugs have now progressed to different phases of clinical trials . Therefore, the future directions for this compound likely involve further exploration of its potential applications in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Aminophenyl)oxetan-3-ol typically involves the formation of the oxetane ring followed by the introduction of the aminophenyl group. One common method is the cyclization of appropriate precursors through intramolecular cyclization reactions. For example, the reaction of potassium hydroxide with 3-chloropropyl acetate at elevated temperatures can yield oxetane derivatives . Additionally, the Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition of carbonyl compounds with alkenes, can also be employed to form the oxetane ring .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process. The specific conditions, such as temperature, pressure, and choice of solvents, are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Aminophenyl)oxetan-3-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The oxetane ring can be reduced to form corresponding alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as peroxy acids can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions.
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
3-(4-Aminophenyl)oxetan-3-ol can be compared with other oxetane derivatives and aminophenyl compounds:
Similar Compounds:
Uniqueness: The presence of both the oxetane ring and the aminophenyl group in this compound imparts unique chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activity distinguish it from other similar compounds.
Properties
IUPAC Name |
3-(4-aminophenyl)oxetan-3-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c10-8-3-1-7(2-4-8)9(11)5-12-6-9/h1-4,11H,5-6,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFEJRBVCKOCSNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C2=CC=C(C=C2)N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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